Cas no 13256-21-8 (3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione)

3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione structure
13256-21-8 structure
Product Name:3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione
CAS No:13256-21-8
MF:C5H10N2O3S
MW:178.209499835968
CID:899100
Update Time:2025-07-10

3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-thiophenine, tetrahydro-n-methyl-n-nitroso-, 1,1-dioxide
    • N-(1,1-dioxothiolan-3-yl)-N-methylnitrous amide
    • Tetrahydro-N-methyl-N-nitroso-3-thiophenamine 1,1-dioxide
    • 3-(N-Nitrosomethylamino)sulfolan
    • N-Methyl-N-nitroso-3-tetrahydrothiophenamine 1,1-dioxide
    • N-Nitrosomethylaminosulfolane
    • Phenamine, tetrahydro-N-methyl-N-nitroso-3-thio-, 1,1-dioxide
    • N-methyl-N-nitrosotetrahydrothiophen-3-amine 1,1-dioxide
    • 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione
    • Inchi: 1S/C5H10N2O3S/c1-7(6-8)5-2-3-11(9,10)4-5/h5H,2-4H2,1H3
    • InChI Key: PRZXZYVFNZCXQH-UHFFFAOYSA-N
    • SMILES: C1S(=O)(=O)CCC1N(C)N=O

Computed Properties

  • Exact Mass: 178.0413

Experimental Properties

  • Density: 1.279 (estimate)
  • Refractive Index: 1.6430 (estimate)
  • PSA: 66.81
  • LogP: 0.86750

3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B495818-10mg
3-[methyl(nitroso)amino]-1$l^{6}-thiolane-1,1-dione
13256-21-8
10mg
$ 50.00 2022-06-07
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3-[methyl(nitroso)amino]-1$l^{6}-thiolane-1,1-dione
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$ 70.00 2022-06-07
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3-[methyl(nitroso)amino]-1$l^{6}-thiolane-1,1-dione
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$ 115.00 2022-06-07

Additional information on 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione

Introduction to 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione (CAS No. 13256-21-8)

The compound 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione (CAS No. 13256-21-8) represents a fascinating molecule with significant implications in the field of medicinal chemistry and chemical biology. Its unique structural features, comprising a nitrosoamine moiety and a thiolane backbone, make it a subject of considerable interest for researchers exploring novel pharmacophores and bioactive scaffolds.

At the heart of this compound lies its ability to engage in complex molecular interactions due to the presence of both electrophilic and nucleophilic centers. The nitrosoamine group is particularly noteworthy, as nitroso compounds have been extensively studied for their potential roles in drug development, including their reactivity with biological targets such as enzymes and nucleic acids. Meanwhile, the thiolane ring introduces a sulfur-containing heterocycle, which is known to enhance metabolic stability and bioavailability in pharmaceuticals.

Recent advancements in computational chemistry have enabled deeper insights into the structural and functional properties of this compound. Molecular modeling studies suggest that 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione exhibits favorable binding affinities with certain protein targets, making it a promising candidate for further investigation in the development of small-molecule inhibitors or modulators. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified derivatives of this scaffold as potent candidates for therapeutic intervention.

The synthesis of 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione presents unique challenges due to the delicate nature of the functional groups involved. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound in high yields with minimal side reactions. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the thiolane core efficiently, while protecting group strategies have been utilized to safeguard the reactivity of the nitrosoamine moiety during multi-step syntheses.

In terms of biological activity, preliminary studies indicate that 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione possesses interesting pharmacological properties. Specifically, it has shown promise in inhibiting certain enzymatic pathways implicated in inflammation and oxidative stress. These effects are particularly relevant given the growing body of evidence linking these pathways to various chronic diseases. Furthermore, its ability to cross cell membranes suggests potential applications in drug delivery systems designed for targeted therapy.

The chemical stability of 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione is another critical aspect that has been thoroughly examined. Spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize its conformational dynamics and degradation pathways. These studies have revealed that under physiological conditions, the compound remains stable enough for practical applications while maintaining its bioactive integrity.

Future directions in the study of this compound may involve exploring its role in drug discovery through structure-activity relationship (SAR) studies. By systematically modifying key functional groups within the molecule, researchers can gain insights into how structural changes influence biological activity. Such investigations could lead to the identification of more potent and selective analogs with improved pharmacokinetic profiles.

The integration of machine learning algorithms into virtual screening processes has also shown promise for accelerating the discovery of novel derivatives of 3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione. These computational tools can predict binding affinities and other relevant properties with remarkable accuracy, thereby reducing the time and resources required for experimental validation. This synergy between computational chemistry and experimental pharmacology represents a powerful approach for advancing drug development efforts.

In conclusion,3-methyl(nitroso)amino-1$l^{6}-thiolane-1,1-dione (CAS No. 13256-21-8) stands out as a structurally intriguing and biologically relevant compound with significant potential in medicinal chemistry. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further exploration in therapeutic applications. As research continues to uncover new insights into its mechanisms of action and synthetic possibilities,this molecule is poised to play a crucial role in shaping future developments within the pharmaceutical industry.

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